1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
Overview
Description
1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This specific compound is characterized by the presence of a methoxyethyl group attached to the imidazole ring, along with an aldehyde functional group at the second position
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde can be achieved through several routes. One common method involves the condensation of 2-methoxyethylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. The aldehyde group is then introduced via formylation using reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, imines, and hydrazones.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde involves its interaction with biological targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde can be compared with other imidazole derivatives, such as:
1-(2-Phenoxyethyl)-1H-imidazole-2-carbaldehyde: Similar in structure but with a phenoxyethyl group instead of a methoxyethyl group, leading to different chemical properties and reactivity.
1-(2-Methoxyethyl)-1H-benzimidazole-2-carbaldehyde: Contains a benzimidazole ring, which may confer different biological activities and binding properties.
1-(2-Methoxyethyl)-1H-imidazole-4-carbaldehyde:
Properties
IUPAC Name |
1-(2-methoxyethyl)imidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-5-4-9-3-2-8-7(9)6-10/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQSYDUBFCLNNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586200 | |
Record name | 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
558446-64-3 | |
Record name | 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.